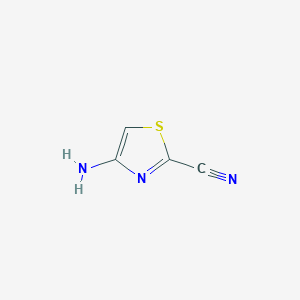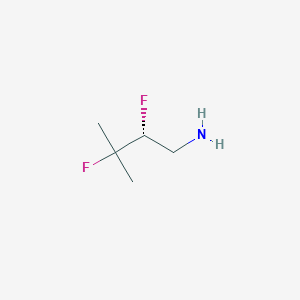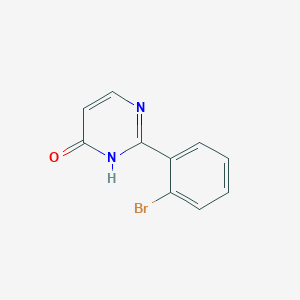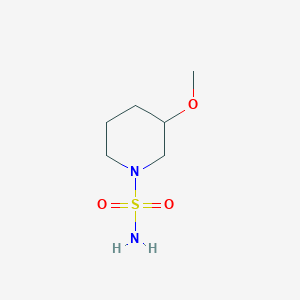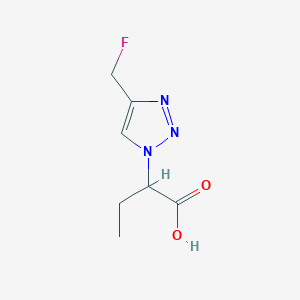
2-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid is an organic compound that features a triazole ring substituted with a fluoromethyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced through nucleophilic substitution reactions using fluoromethylating agents.
Attachment of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the triazole ring or the butanoic acid moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the fluoromethyl group or other substituents on the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium azide (NaN3) for azide substitution or fluorinating agents for introducing fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The unique properties of the triazole ring make this compound useful in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 2-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methyl)-1H-1,2,3-triazol-1-yl)butanoic acid: Similar structure but lacks the fluorine atom, which may result in different biological activity and stability.
2-(4-(Chloromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid: Contains a chloromethyl group instead of a fluoromethyl group, which can affect its reactivity and interactions with biological targets.
Uniqueness
The presence of the fluoromethyl group in 2-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid imparts unique properties such as increased metabolic stability and lipophilicity compared to its non-fluorinated analogs. This makes it a valuable compound for drug development and other applications where these properties are desirable.
Properties
Molecular Formula |
C7H10FN3O2 |
|---|---|
Molecular Weight |
187.17 g/mol |
IUPAC Name |
2-[4-(fluoromethyl)triazol-1-yl]butanoic acid |
InChI |
InChI=1S/C7H10FN3O2/c1-2-6(7(12)13)11-4-5(3-8)9-10-11/h4,6H,2-3H2,1H3,(H,12,13) |
InChI Key |
OYFUYUWMVWWXGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N1C=C(N=N1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


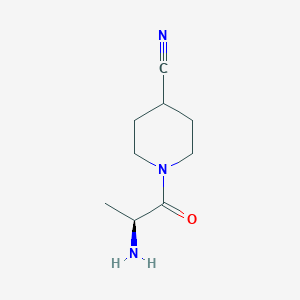
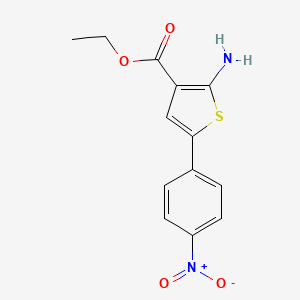
![3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile](/img/structure/B13345210.png)

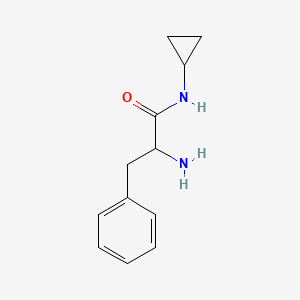
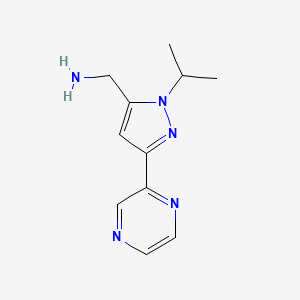
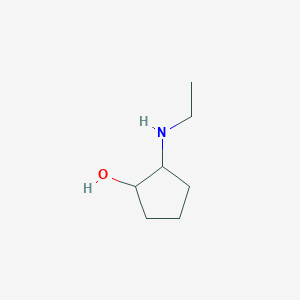
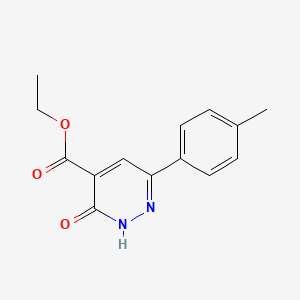
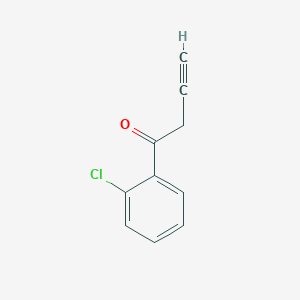
![6-(1,1-Dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)vinyl)cyclohex-2-en-1-ylidene)ethylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate](/img/structure/B13345253.png)
